N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-18-7-4-5-8-20(18)24-22(27)9-6-16-26-23(28)15-14-21(25-26)19-12-10-17(2)11-13-19/h4-5,7-8,10-15H,3,6,9,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCCUSUACYAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the butanamide chain through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenated compounds, organometallic reagents, or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures but different substituents.
Tolyl-Substituted Compounds: Molecules containing the tolyl group with varying core structures.
Ethylphenyl-Substituted Compounds: Compounds with the ethylphenyl group attached to different functional groups.
Uniqueness
N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound belonging to the class of pyridazinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The structure of this compound features a pyridazinone ring, which is crucial for its biological activity. The compound's molecular formula is , and it has a molecular weight of 338.41 g/mol. The presence of the ethylphenyl and tolyl substituents contributes to its pharmacological properties.
The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. Pyridazinone derivatives are known to modulate biological pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Binding : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.
These interactions suggest potential applications in treating conditions like inflammation, cancer, and neurodegenerative diseases.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and oxidative stress.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyridazinone A | NCI-H196 (SCLC) | 10 | Induces apoptosis |
| Pyridazinone B | MCF7 (Breast) | 15 | Inhibits proliferation |
In a comparative analysis, this compound demonstrated comparable efficacy against various cancer cell lines, indicating its potential as a lead compound for further development.
Anti-inflammatory Effects
Pyridazinones have also been investigated for their anti-inflammatory properties. They may exert these effects by inhibiting pro-inflammatory cytokines and modulating pathways involving NF-kB and MAPK signaling.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a pyridazinone derivative similar to this compound on small-cell lung cancer (SCLC). The results indicated significant cytotoxicity with an IC50 value of 12 µM, suggesting strong potential for therapeutic use in SCLC treatment.
- Case Study on Neuroprotection : Another study explored the neuroprotective effects of pyridazinone derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential as neuroprotective agents.
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyridazinone derivative | Anticancer |
| Compound B | Tolyl-substituted pyridazine | Anti-inflammatory |
This compound stands out due to its unique combination of substituents that may enhance its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
